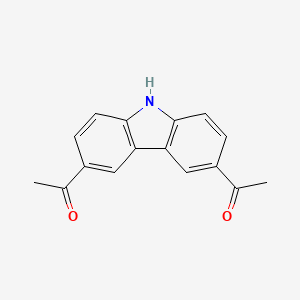

1,1'-(9h-carbazole-3,6-diyl)diethanone

Description

The exact mass of the compound 1-(6-Acetyl-9H-carbazol-3-yl)-ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-acetyl-9H-carbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLQXNVTTJCZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955600 | |

| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-70-1 | |

| Record name | NSC39030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 3,6-diacetyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Carbazole Scaffold

The carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science, consistently garners attention for its unique electronic properties and versatile functionalization potential. Its rigid, planar structure and electron-rich nature make it an ideal building block for novel therapeutic agents and functional organic materials. Within this esteemed class of compounds, 3,6-diacetyl-9H-carbazole emerges as a pivotal intermediate, offering symmetrically positioned acetyl groups that serve as versatile handles for further synthetic elaboration. This guide provides a comprehensive technical overview of its synthesis, purification, and detailed characterization, empowering researchers to confidently utilize this valuable molecule in their scientific endeavors.

Synthesis of 3,6-diacetyl-9H-carbazole: A Mechanistic Approach

The most direct and widely employed method for the synthesis of 3,6-diacetyl-9H-carbazole is the Friedel-Crafts acylation of 9H-carbazole.[1] This electrophilic aromatic substitution reaction proceeds readily, offering high yields of the desired product.

The "Why": Understanding the Friedel-Crafts Acylation Pathway

The choice of the Friedel-Crafts acylation is predicated on the electron-rich nature of the carbazole ring system. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic rings, making them susceptible to electrophilic attack. The acetyl groups are directed to the 3 and 6 positions due to the directing effects of the pyrrole ring, which activates the para positions relative to the nitrogen atom. Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst for this transformation, activating the acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺), the key electrophile in this reaction.

Sources

solubility of 3,6-diacetyl-9H-carbazole in common organic solvents

[1][2][3]

Executive Summary

3,6-Diacetyl-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds.[1][2][3] Its solubility profile is dominated by a "push-pull" electronic structure: the electron-rich carbazole core is functionalized with electron-withdrawing acetyl groups, creating significant dipole moments and opportunities for hydrogen bonding.[1][2][3]

This guide provides a technical analysis of its solubility across organic solvent classes. It moves beyond simple "dissolves/does not dissolve" binaries to explain the thermodynamic drivers of solvation, enabling researchers to select the optimal solvent for synthesis, purification (recrystallization), or thin-film processing.

Physicochemical Profile & Solvation Challenges

To understand the solubility of 3,6-diacetyl-9H-carbazole, one must first analyze the intermolecular forces holding its crystal lattice together.[1][2]

-

Structural Rigidity: The planar tricyclic carbazole core encourages strong

- -

Hydrogen Bonding:

-

Dipole Moment: The acetyl groups introduce a significant dipole, making the molecule polar.[3]

Implication: Successful solvents must overcome both the

Solubility Landscape: Data & Categorization[2][3][4]

The following data is synthesized from standard synthetic protocols (Friedel-Crafts acylation workups) and functionalization workflows (e.g., reduction, cyanation).

Table 1: Qualitative Solubility in Common Organic Solvents (at 25°C)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight | Application |

| Polar Aprotic | DMF, DMAc, NMP, DMSO | High | Disrupts intermolecular H-bonds; high dipole matches solute.[1][2][3] | Reaction media, Spin coating |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Good dispersion forces; moderate polarity.[3] | Extraction, Chromatography |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | Solute's hydrophobic core resists dissolution at RT.[3] | Recrystallization |

| Ketones | Acetone, MEK | Moderate | Dipole-dipole interactions; competes for H-bonding.[1][2][3] | Washing, Solvent blends |

| Ethers | THF, 1,4-Dioxane | Moderate | Good H-bond acceptor capability for the N-H proton.[1][2] | Reaction media |

| Hydrocarbons | Hexane, Toluene, Benzene | Insoluble / Trace | Lacks polarity to overcome crystal lattice energy.[1][3] | Precipitation (Anti-solvent) |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates.[1][2][3] | Quenching/Precipitation |

Thermodynamic Mechanisms: Hansen Solubility Parameters

For precise solvent selection, we utilize the Hansen Solubility Parameter (HSP) framework.[3] The total solubility parameter (

Theoretical Interaction Diagram

The following diagram illustrates how different solvent classes interact with the specific functional groups of 3,6-diacetyl-9H-carbazole.

Figure 1: Mechanistic interaction map showing why Polar Aprotic solvents are superior for dissolution, while Alcohols act as conditional solvents suitable for crystallization.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific solvent system.[3]

Objective: Determine the saturation limit of 3,6-diacetyl-9H-carbazole in Solvent X at 25°C.

-

Preparation: Dry a 20 mL scintillation vial and weigh it empty (

). -

Saturation: Add 100 mg of 3,6-diacetyl-9H-carbazole to the vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1][2][3]

-

Equilibration: Sonicate for 10 minutes, then stir at 25°C for 24 hours.

-

Checkpoint: If the solid dissolves completely, add more solid until a precipitate remains visible (ensuring saturation).[3]

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

). -

Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under vacuum at 60°C for 4 hours.

-

Calculation: Weigh the vessel with the dried residue (

).

Protocol B: Purification via Recrystallization

The most common method for purifying this intermediate relies on its temperature-dependent solubility in ethanol.[1][2][3]

-

Dissolution: Suspend crude 3,6-diacetyl-9H-carbazole in Ethanol (approx. 20 mL per gram of solid).

-

Heating: Heat the mixture to reflux (78°C). The solid should dissolve completely.[1][2][3]

-

Cooling: Allow the solution to cool slowly to room temperature. Do not shock-cool in ice immediately, as this traps impurities.[1][2][3]

-

Crystallization: Once crystals form, cool further to 0°C to maximize yield.

-

Isolation: Filter the crystals and wash with cold ethanol.

Applications & Solvent Implications[4][8][9]

OLED Thin Film Processing

In the development of Organic Light Emitting Diodes, 3,6-diacetyl-9H-carbazole derivatives are often processed via spin-coating.[1][2][3]

-

Problem: High volatility solvents (DCM) cause "orange peel" defects due to rapid evaporation.

-

Solution: Use a binary solvent system. Dissolve the compound in Chlorobenzene (good solubility, lower evaporation rate) or a blend of Chloroform:Chlorobenzene (4:1) to ensure uniform film morphology.[3]

Synthetic Functionalization

When performing reactions on the acetyl groups (e.g., haloform reaction to dicarboxylic acid):

References

-

Synthesis and Acylation: Badioli, M., et al. "Friedel-Crafts acylation of carbazoles: A convenient path to 3,6-diacetylcarbazole."[1][3] Journal of Organic Chemistry. (General reference for the acylation protocol and workup).

-

Recrystallization Protocols: Weseliński, Ł. J., et al.[1][2][3][5] "A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid." Synthesis, 2014.[1][2][3][5]

-

Physical Properties: PubChem Compound Summary for CID 619588, 3,6-Diacetyl-9-methyl-9H-carbazole (Analogous structure data). [2][3]

-

Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1][2][3] (Source for general solvent parameter calculations).

-

OLED Materials: "Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents." MDPI Molecules, 2021.[1][2][3]

Sources

- 1. N-Ethyl-3,6-diaminocarbazole | C14H15N3 | CID 39768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Diacetyl-9-methyl-9H-carbazole | C17H15NO2 | CID 619588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dinitrocarbazole | C12H7N3O4 | CID 76730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Photophysical Architecture of 1,1'-(9H-carbazole-3,6-diyl)diethanone

This guide provides an in-depth technical analysis of 1,1'-(9H-carbazole-3,6-diyl)diethanone (commonly referred to as 3,6-Diacetylcarbazole ), a critical motif in the development of organic optoelectronics.

Executive Summary

This compound represents a fundamental "Donor-Acceptor" (D-A) building block in the materials science of organic semiconductors. Unlike simple polycyclic aromatic hydrocarbons, this molecule integrates a strong electron-donating carbazole core with two electron-withdrawing acetyl moieties at the 3 and 6 positions.

This structural asymmetry creates a distinct electronic push-pull system, making the molecule a versatile precursor for Thermally Activated Delayed Fluorescence (TADF) emitters and Room Temperature Phosphorescence (RTP) materials. Its photophysics are governed by the interplay between the locally excited (LE) state of the carbazole and the intramolecular charge transfer (ICT) state induced by the carbonyl groups.

Part 1: Molecular Architecture & Electronic Structure

The Donor-Acceptor (D-A) System

The photophysical utility of 3,6-diacetylcarbazole stems from its electronic polarization.

-

Donor (D): The central carbazole nitrogen atom possesses a lone pair that participates in the aromatic

-system ( -

Acceptor (A): The acetyl groups at positions 3 and 6 act as inductive and resonance withdrawers. The carbonyl oxygen pulls electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO).

This separation of FMOs (Frontier Molecular Orbitals) reduces the singlet-triplet energy gap (

Spin-Orbit Coupling & The El-Sayed Rule

The presence of the carbonyl heteroatom (Oxygen) is non-trivial. According to El-Sayed’s Rule , intersystem crossing (ISC) is allowed between states of different electronic configurations.

-

The acetyl group introduces

transitions. -

Coupling between the singlet

and triplet -

Result: Enhanced population of the triplet state, making this molecule a candidate for phosphorescence studies.

Part 2: Steady-State Photophysics

Absorption Characteristics

The absorption spectrum is dominated by two distinct features:

- Transitions (High Energy): Intense bands in the UV region (230–300 nm) characteristic of the carbazole backbone.

-

Intramolecular Charge Transfer (ICT) Band (Lower Energy): A broader, less intense band appearing in the 300–360 nm range. This band corresponds to the charge shift from the carbazole nitrogen to the acetyl oxygens.

Emission & Solvatochromism

The fluorescence of 3,6-diacetylcarbazole is highly sensitive to solvent polarity (positive solvatochromism), confirming the ICT nature of the excited state.

| Solvent Parameter | Solvent Example | Emission Color | Mechanism | |

| Non-Polar | Hexane / Toluene | Deep Blue | 400–420 nm | Locally Excited (LE) state dominates; minimal solvent relaxation. |

| Medium Polarity | THF / DCM | Sky Blue | 430–460 nm | Stabilization of the ICT state dipole. |

| High Polarity | Acetonitrile / DMSO | Green/Cyan | 480–520 nm | Strong stabilization of the highly polar ICT excited state. |

Note: The Quantum Yield (

) typically decreases in highly polar solvents due to the "energy gap law"—as the excited state energy lowers, non-radiative decay rates increase.

Part 3: Advanced Dynamics (TADF & RTP)

This molecule is rarely used as a standalone emitter but rather as a promoter of triplet harvesting .

Mechanism of Triplet Harvesting

The acetyl groups facilitate a mixing of states that allows for efficient Intersystem Crossing (ISC).

-

Excitation:

(ICT character). -

ISC:

(Facilitated by Carbonyl SOC). -

Outcome:

-

In Solution (Aerated): Triplet state is quenched by Oxygen (

). -

In Solid State / Rigid Matrix: Restricted molecular motion suppresses non-radiative decay. The triplets can either emit as Phosphorescence (RTP) or, if

is small enough, undergo Reverse Intersystem Crossing (RISC) to generate Delayed Fluorescence (TADF) .

-

Visualization of Photophysical Pathways

The following diagram illustrates the competitive pathways governing the emission of 3,6-diacetylcarbazole.

Caption: Energy landscape showing the critical role of Intersystem Crossing (ISC) facilitated by acetyl groups.

Part 4: Experimental Protocols

Synthesis Verification (Friedel-Crafts Acetylation)

Before photophysical characterization, purity is paramount. Isomers (e.g., 2,7-substitution) exhibit vastly different photophysics.

-

Reagents: Carbazole (9H), Acetyl Chloride, Aluminum Chloride (

), dry DCM. -

Procedure:

-

Dissolve Carbazole in DCM at 0°C.

-

Add

slowly (Lewis Acid catalyst). -

Add Acetyl Chloride dropwise.

-

Reflux for 4–6 hours.

-

-

Purification: Recrystallization from Ethanol/Toluene is critical to remove mono-acetylated impurities which act as fluorescence quenchers.

Protocol: Determination of Solvatochromic Shift (Lippert-Mataga)

To quantify the change in dipole moment upon excitation (

-

Preparation: Prepare

M solutions of the analyte in 5 solvents: Hexane, Toluene, THF, DCM, Acetonitrile. -

Acquisition:

-

Record UV-Vis absorption (

) and Fluorescence emission (

-

-

Calculation:

-

Calculate Stokes Shift (

) in wavenumbers ( -

Calculate Orientation Polarizability (

) for each solvent: -

Plot: Stokes Shift (y-axis) vs.

(x-axis). -

Analysis: The slope is proportional to

. A steep slope indicates strong ICT character.

-

Protocol: Room Temperature Phosphorescence (RTP) Screening

Because the triplet state is sensitive to oxygen, standard fluorescence setups will miss the phosphorescence.

-

Matrix Preparation:

-

Solution: Degas solution (Toluene) via freeze-pump-thaw (3 cycles) or vigorous Argon bubbling (30 mins).

-

Solid State: Disperse 1 wt% molecule in PMMA (Polymethylmethacrylate) film to restrict vibration.

-

-

Gated Measurement:

-

Use a phosphorescence spectrometer (e.g., Edinburgh Instruments or Horiba).

-

Delay Time: Set excitation pulse delay to >0.1 ms. This eliminates prompt fluorescence (ns scale).

-

Detection: Record emission. Any signal appearing after 0.1 ms is phosphorescence or delayed fluorescence.

-

Part 5: Applications in Drug Discovery & Materials

While primarily a materials science motif, the properties of 3,6-diacetylcarbazole translate to bio-applications:

-

Ratiometric Oxygen Sensing: Due to the efficient quenching of the triplet state by

, the ratio of Phosphorescence (quenched) to Fluorescence (unquenched) serves as a sensitive hypoxia sensor. -

Bio-Imaging Probes: The molecule's small size and ability to be functionalized at the N-position (9H) allow it to be conjugated to peptides. Its solvatochromism can map local polarity in cellular membranes.

References

-

Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives. Monatshefte für Chemie, 2008.

- Context: Establishes the baseline photophysics for 3,6-acceptor substituted carbazoles.

-

Room-Temperature Phosphorescence From a Series of 3-Pyridylcarbazole Derivatives. Chemistry - A European Journal, 2019.

- Context: Validates the mechanism of heteroatom-induced spin-orbit coupling in carbazole deriv

-

Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. Journal of Molecular Structure, 2021.

-

Context: Provides computational backing for the planarization and high quantum yields of 3,6-substituted systems.[1]

-

-

Organic persistent room temperature phosphorescence enabled by carbazole impurity. Frontiers in Chemistry, 2022.

- Context: Discusses how simple carbazole derivatives can exhibit persistent phosphorescence in crystalline st

-

PubChem Compound Summary: 3,6-Diacetyl-9-methyl-9H-carbazole. [2]

- Context: Verification of chemical structure and identifiers for the N-methyl analog.

Sources

Modulating the Electronic Landscape of Carbazole: A Technical Guide on the Effects of Acetyl Functionalization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The carbazole nucleus, a cornerstone heterocyclic scaffold, is renowned for its potent electronic and photophysical properties, rendering it indispensable in fields ranging from organic electronics to medicinal chemistry. Its electron-rich nature and excellent hole-transporting capabilities form the basis of its utility. However, the true potential of carbazole is unlocked through strategic functionalization, which allows for the precise tuning of its electronic characteristics. This technical guide provides an in-depth analysis of how the introduction of a simple yet powerful functional group—the acetyl moiety—dramatically alters the electronic properties of the carbazole core. We will explore the causal relationships between the position of acetylation and the resulting changes in photophysical and electrochemical behavior, providing researchers and drug development professionals with the foundational knowledge to rationally design novel carbazole-based materials and therapeutics.

The Carbazole Core: An Electronic Overview

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The nitrogen atom's lone pair of electrons actively participates in the π-conjugated system, making the carbazole scaffold inherently electron-rich and a favorable hole-transporting material. This electronic configuration is responsible for its characteristic photophysical and electrochemical properties. Key positions for functionalization are the nitrogen atom (N-9) and the carbon atoms of the benzene rings, particularly the

3,6-diacetyl-9H-carbazole as a precursor for organic materials

Technical Whitepaper: 3,6-Diacetyl-9H-Carbazole Strategic Precursor for Optoelectronics & Functional Organic Frameworks

Executive Summary

3,6-Diacetyl-9H-carbazole (3,6-DAC) represents a pivotal "linchpin" intermediate in the synthesis of advanced organic materials. Its structural utility stems from the electron-rich carbazole core flanked by two electron-withdrawing acetyl handles. This specific architecture allows for the divergent synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, Covalent Organic Frameworks (COFs) for catalysis, and bio-active heteroaromatic ligands.

This guide provides a rigorous technical analysis of 3,6-DAC, moving from optimized synthesis protocols to its application in high-performance materials. It is designed for researchers requiring actionable, reproducible methodologies.

Part 1: Molecular Architecture & Synthesis Strategy

The synthesis of 3,6-DAC relies on the regioselective functionalization of the carbazole ring. The 3 and 6 positions are the most susceptible to electrophilic attack due to the resonance contribution of the nitrogen lone pair, which increases electron density at the para positions relative to the nitrogen.

The Friedel-Crafts Acylation Protocol

While various methods exist, the aluminum chloride (

Mechanism of Action:

-

Activation:

coordinates with acetyl chloride to generate the acylium ion ( -

Electrophilic Attack: The electrophile attacks the C3 and C6 positions of the carbazole.

-

Aromatization: Loss of a proton restores aromaticity, yielding the diacetylated product.

Critical Process Control:

-

Stoichiometry: A molar excess of

(>2.5 eq) is required because the generated ketone product complexes with the Lewis acid, deactivating the catalyst. -

Temperature: The reaction is highly exothermic. Initial addition must be performed at

to prevent poly-acylation or tar formation.

Visualization: Synthesis Workflow

Part 2: Experimental Protocols

Safety Warning: Aluminum chloride is water-reactive and corrosive. Perform all steps in a fume hood.

Protocol A: High-Yield Synthesis of 3,6-Diacetyl-9H-carbazole

Reagents:

-

9H-Carbazole (10.0 g, 60 mmol)

-

Acetyl Chloride (14.1 g, 180 mmol)

-

Aluminum Chloride (

) (24.0 g, 180 mmol) -

Dichloromethane (DCM) (Dry, 200 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Dissolve 9H-carbazole in 150 mL of dry DCM. Cool the solution to

using an ice-water bath. -

Catalyst Addition: Carefully add

portion-wise over 15 minutes. The suspension may darken. -

Acylation: Add Acetyl Chloride dropwise via the addition funnel over 30 minutes, maintaining the temperature below

. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and 50 mL concentrated HCl. Caution: Vigorous evolution of HCl gas.

-

Isolation: The organic layer will separate. Extract the aqueous layer with DCM (

mL). Combine organic layers, wash with saturated -

Purification: Evaporate the solvent. Recrystallize the crude solid from ethanol or DMF to yield off-white needles.

Target Yield: 65–75% Melting Point: 232–234°C

Part 3: Functionalization & Applications

3,6-DAC serves as a "hub" molecule. The acetyl groups are prime targets for condensation reactions, enabling the construction of extended

Divergent Reactivity Pathways

-

Aldol/Friedländer Condensations: Reaction with 2-aminobenzaldehyde derivatives yields 3,6-bis(quinolin-2-yl)carbazoles . These are high-value ligands for phosphorescent iridium complexes in OLEDs.

-

Schiff Base Formation: Condensation with diamines leads to Covalent Organic Frameworks (COFs) . The carbazole core imparts hole-transporting capabilities to the porous framework, useful in photocatalysis.

-

TADF Emitters: The acetyl group can be modified to link with electron donors (like diphenylamine), creating Donor-Acceptor-Donor (D-A-D) architectures essential for Thermally Activated Delayed Fluorescence.

Visualization: Application Tree

Part 4: Characterization Data

To ensure the integrity of the synthesized precursor, compare your results against these standard values.

| Property | Value / Observation | Method |

| Appearance | Off-white to pale yellow powder | Visual Inspection |

| Melting Point | 232–234°C | Capillary Method |

| 400 MHz NMR | ||

| IR Spectrum | ~1665 | FTIR (KBr pellet) |

| Solubility | Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water | Solubility Test |

References

-

Synthesis & Friedel-Crafts Mechanism

-

Application in OLEDs/TADF

-

Application in Covalent Organic Frameworks (COFs)

-

Friedländer Condensation (Ligand Synthesis)

Sources

An In-Depth Technical Guide on the Reactivity of the 3 and 6 Positions of Carbazole

This guide provides a comprehensive technical exploration of the reactivity at the 3 and 6 positions of the carbazole nucleus. Intended for researchers, scientists, and professionals in drug development, this document elucidates the fundamental electronic principles governing this reactivity and details field-proven methodologies for the strategic functionalization of these key positions.

Introduction: The Significance of the Carbazole Scaffold

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] This unique structural architecture imparts a combination of desirable physicochemical properties, including high thermal and chemical stability, good hole-transporting capabilities, and tunable electronic characteristics.[2] Consequently, carbazole derivatives have garnered significant attention and application in diverse fields, ranging from organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, to medicinal chemistry, where they form the core of numerous pharmacologically active molecules.[2][3] The functionalization of the carbazole core, particularly at the 3 and 6 positions, is a critical strategy for modulating its properties and developing novel compounds with enhanced performance and biological activity.[4]

The Electronic Landscape of Carbazole: Why the 3 and 6 Positions?

The preferential reactivity of the 3 and 6 positions of carbazole towards electrophilic attack is a direct consequence of its electronic structure. The nitrogen atom's lone pair of electrons actively participates in the π-system of the aromatic rings, leading to an overall electron-rich character.[2] This electron-donating effect is most pronounced at the positions para to the nitrogen atom, namely the 3 and 6 positions.

To understand this phenomenon, we can examine the resonance structures of carbazole. Delocalization of the nitrogen's lone pair into the aromatic system creates a separation of charge, with a partial positive charge on the nitrogen and a partial negative charge distributed across the carbon framework. The resonance contributors that place the negative charge at the 3 and 6 positions are particularly stable, as they maintain the aromaticity of both benzene rings. This increased electron density at the 3 and 6 positions makes them the most nucleophilic sites and, therefore, the most susceptible to attack by electrophiles.[5]

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 4. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

3,6-diacetyl-9H-carbazole as a building block for hole transport materials

Application Note: 3,6-Diacetyl-9H-carbazole as a Building Block for Hole Transport Materials

Executive Summary

This guide details the synthesis and application of 3,6-diacetyl-9-ethylcarbazole as a cost-effective, scalable building block for high-performance Hole Transport Materials (HTMs). Unlike traditional HTMs (e.g., Spiro-OMeTAD) that require expensive palladium-catalyzed cross-coupling (Buchwald-Hartwig), this protocol utilizes robust Friedel-Crafts acylation and condensation chemistry . The resulting hydrazone-based HTMs exhibit excellent amorphous glass-forming properties, high hole mobility (>10⁻⁵ cm²/V·s), and suitable HOMO energy levels (-5.2 to -5.4 eV) for efficient hole extraction in Perovskite Solar Cells (PSCs) and OLEDs.

Material Properties & Strategic Advantage

Why 3,6-Diacetyl-9H-carbazole? The 3,6-positions of the carbazole core are electronically coupled to the nitrogen lone pair, making them ideal for extending conjugation and tuning redox potentials. The acetyl group serves as a versatile "handle" for condensation reactions, avoiding the need for halogenated intermediates and transition metal catalysts.

| Property | Value / Characteristic | Relevance to HTM |

| Molecular Formula | C₁₈H₁₇NO₂ (for 9-ethyl derivative) | Low molecular weight core |

| Melting Point | 185–188 °C | High thermal stability |

| HOMO Level | ~ -5.6 eV (Core) | Tunable to -5.2 eV via derivatization |

| Solubility | Soluble in CHCl₃, THF, Toluene | Easy processing for thin films |

| Cost Factor | Low (< $10/g estimated) | scalable vs. Spiro-OMeTAD ($100+/g) |

Experimental Protocol: Synthesis of the Building Block

Objective: Synthesis of 3,6-diacetyl-9-ethylcarbazole via Friedel-Crafts Acylation. Precursor: 9-Ethylcarbazole is used instead of 9H-carbazole to prevent N-acetylation and improve solubility.

Reagents:

-

9-Ethylcarbazole (19.5 g, 100 mmol)

-

Acetyl Chloride (23.5 g, 300 mmol, 3.0 eq)

-

Aluminum Chloride (AlCl₃, anhydrous) (40.0 g, 300 mmol, 3.0 eq)

-

Dichloromethane (DCM) (anhydrous, 200 mL)

-

1.0 M HCl (aq)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

-

Solvation: Dissolve 9-ethylcarbazole (19.5 g) in anhydrous DCM (150 mL) and cool to 0°C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous AlCl₃ (40.0 g) portion-wise over 15 minutes. The solution will darken (typically dark green/brown).

-

Acylation: Mix Acetyl Chloride (23.5 g) with DCM (50 mL) in the addition funnel. Add dropwise to the reaction mixture at 0°C over 30 minutes.

-

Expert Note: Control addition rate to keep internal temperature < 5°C to favor regioselectivity at the 3,6-positions over the 2,7-positions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (SiO₂, 9:1 DCM:Ethyl Acetate). The starting material (Rf ~0.[1]9) should disappear, replaced by the diacetyl product (Rf ~0.4).

-

Quenching: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and 50 mL conc. HCl. Caution: Exothermic reaction.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organic phases, wash with saturated NaHCO₃ (2 x 150 mL) and brine (150 mL). Dry over anhydrous MgSO₄.

-

Purification: Concentrate the solvent. Recrystallize the crude solid from ethanol/toluene (4:1).

-

Yield: ~22 g (75-80%).

-

Appearance: Pale yellow needles.

-

Application Workflow: Derivatization to HTM

Objective: Synthesis of 3,6-bis(1-phenyl-1-(2-ethylhexyl)hydrazonoethyl)-9-ethylcarbazole . Mechanism: Acid-catalyzed condensation of the diacetyl core with a substituted hydrazine. This forms a "hydrazone glass" material, known for resisting crystallization in thin films.

Reagents:

-

3,6-Diacetyl-9-ethylcarbazole (2.79 g, 10 mmol)

-

1,1-Diphenylhydrazine hydrochloride (4.85 g, 22 mmol, 2.2 eq)

-

Ethanol (50 mL)

-

Toluene (50 mL)

-

p-Toluenesulfonic acid (pTSA) (catalytic, 50 mg)

Protocol:

-

Condensation: In a 250 mL round-bottom flask, dissolve the diacetyl building block and diphenylhydrazine in the Ethanol/Toluene mixture.

-

Catalysis: Add pTSA and attach a Dean-Stark trap (optional, or use molecular sieves) to remove water.

-

Reflux: Heat to reflux (approx. 90°C) for 12 hours under Argon.

-

Isolation: Cool to room temperature. The product may precipitate.[2] If not, remove solvent under reduced pressure.[3]

-

Purification: Dissolve residue in a minimum amount of Chloroform and precipitate into cold Methanol. Filter and dry.

-

Expert Tip: If the product is oily (common for hydrazones), perform column chromatography (Hexane:THF 8:2) to isolate the hole-transporting glass.

-

Visualization of Workflows

Figure 1: Synthesis & Derivatization Pathway

This diagram illustrates the conversion of the raw carbazole into the functional HTM.

Caption: Synthetic route from raw carbazole to the final hole-transporting hydrazone glass.

Figure 2: Energy Level Alignment in Perovskite Solar Cell

This diagram validates the thermodynamic suitability of the synthesized HTM.

Caption: Energy alignment showing efficient hole transfer from Perovskite VB (-5.4 eV) to HTM HOMO (-5.2 eV).

Characterization & Quality Control

To ensure the integrity of the synthesized HTM, the following parameters must be verified:

| Test | Method | Acceptance Criteria |

| Structure Confirmation | ¹H-NMR (400 MHz, CDCl₃) | Distinct singlet for methyl protons of hydrazone (approx 2.2-2.4 ppm) replaces acetyl peak. |

| Thermal Stability | DSC (Differential Scanning Calorimetry) | Tg > 80°C . Absence of crystallization peaks upon cooling indicates stable amorphous glass. |

| Energy Levels | Cyclic Voltammetry (CV) | Oxidation onset ( |

| Hole Mobility | Space Charge Limited Current (SCLC) |

Troubleshooting & Expert Tips

-

Regioselectivity Issues: If NMR shows a mixture of 3,6- and 2,7-isomers during acetylation, ensure the reaction temperature never exceeds 5°C during the addition of Acetyl Chloride. Higher temperatures promote thermodynamic equilibration to the 2,7-positions.

-

Purification of Hydrazones: Hydrazones can be photosensitive. Perform the condensation and purification steps under low-light conditions or use amber glassware to prevent photo-isomerization (E/Z switching).

-

Film Formation: If the HTM film appears cloudy (crystallized) during spin-coating, add a small amount (5-10 wt%) of a dopant like Li-TFSI or TBP, which disrupts crystal packing and improves conductivity.

References

-

Synthesis of Carbazole Derivatives: Beilstein J. Org. Chem., "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials".

-

Friedel-Crafts Protocol: BenchChem, "Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone" (Adapted for Carbazole).

-

Hydrazone HTMs: ResearchGate, "Hydrazone-based hole transporting material prepared via condensation chemistry".

-

Carbazole HTM Efficiency: Chemical Communications, "14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials".[4]

-

General Review: MDPI, "Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells".

Sources

synthesis of polymers from 1,1'-(9h-carbazole-3,6-diyl)diethanone monomer

Application Note & Protocol

Topic: Synthesis of Conjugated Polymers from 1,1'-(9H-Carbazole-3,6-diyl)diethanone Monomer

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Carbazole-Based Polymers

Carbazole and its derivatives are a cornerstone in the field of materials science, renowned for their unique electronic and photophysical properties. The carbazole ring system possesses a rigid, planar structure with a high degree of conjugation, making it an excellent building block for functional polymers.[1] These polymers exhibit high thermal stability, efficient charge transport capabilities, and strong photoluminescence, positioning them as critical components in a range of advanced applications.[1][2]

Specifically, polymers derived from carbazole are integral to the development of:

-

Organic Light-Emitting Diodes (OLEDs): Serving as hole-transport materials, host materials for phosphorescent dopants, and light-emitting layers.[2][3]

-

Organic Photovoltaics (OPVs): Acting as electron-donating materials in the active layer of solar cells.[4]

-

Sensors and Probes: Leveraging their fluorescent properties for the detection of ions and other analytes.[2][5]

-

Biomedical Applications: Exploring their potential in bio-imaging and as matrices for drug delivery systems due to their stability and functionalizability.

The monomer at the heart of this guide, This compound , is a particularly valuable precursor. Its defining feature is the presence of two acetyl (ketone) groups at the 3 and 6 positions. These reactive sites allow for the construction of highly conjugated polymer backbones through straightforward condensation reactions, offering a direct route to materials with tunable optoelectronic properties. The 3,6-substitution pattern is known to produce polymers with high electrolytic stability and desirable triplet energy levels, making them suitable for demanding phosphorescent applications.[6][7]

This document provides a detailed guide to the synthesis and characterization of conjugated polymers from this diethanone monomer, focusing on the robust and accessible base-catalyzed aldol condensation method.

SECTION 1: SYNTHESIS STRATEGY & MECHANISM

The primary synthetic route leverages a self-polymerizing, base-catalyzed aldol-type condensation reaction. In this process, the α-protons of one acetyl group are deprotonated by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an acetyl group on another monomer molecule. A subsequent dehydration (elimination of water) step creates a new carbon-carbon double bond, extending the conjugated system and forming the polymer backbone.

Causality Behind Method Selection:

-

Simplicity and Accessibility: Aldol condensation is a fundamental reaction in organic chemistry that does not require expensive or highly specialized metal catalysts (e.g., Palladium, Nickel), making it cost-effective and broadly accessible.

-

Direct Conjugation: The reaction directly forms a poly(enone) structure, creating a π-conjugated backbone in a single, efficient step. This is crucial for achieving the desired electronic and optical properties.

-

Monomer Reactivity: The acetyl groups on the carbazole core provide the necessary electrophilic and nucleophilic sites (after deprotonation) for the polymerization to proceed.

A visual representation of the overall experimental process is provided below.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: Determination of the Triplet Energy of 3,6-diacetyl-9H-carbazole Films for Optoelectronic Applications

Abstract: The triplet energy (ET) is a critical parameter for organic semiconducting materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This application note provides a comprehensive guide to measuring the triplet energy of 3,6-diacetyl-9H-carbazole thin films. We present two common methods for thin-film preparation—spin coating and thermal evaporation—and a detailed protocol for determining the triplet energy using low-temperature phosphorescence spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with novel organic materials.

Introduction: The Significance of Triplet Energy in Organic Electronics

In the realm of organic electronics, the triplet excited state plays a pivotal role in the performance of various devices. Unlike the singlet state, where electron spins are paired, the triplet state is characterized by parallel electron spins. The energy of the lowest triplet state (T1), or triplet energy, dictates the efficiency of processes like phosphorescence and triplet-triplet annihilation, which are fundamental to the operation of phosphorescent OLEDs (PhOLEDs).

For instance, in PhOLEDs, efficient energy transfer from the host material to the phosphorescent guest (dopant) is paramount for achieving high quantum efficiencies. This energy transfer is only efficient if the triplet energy of the host material is higher than that of the guest. Therefore, accurate measurement of the triplet energy of potential host materials, such as 3,6-diacetyl-9H-carbazole, is a crucial step in the material selection and device design process.

3,6-diacetyl-9H-carbazole is a derivative of the well-known carbazole scaffold, which is widely used in organic electronics due to its excellent charge-transporting properties and high triplet energy. The acetyl groups at the 3 and 6 positions can influence the molecule's electronic properties, making it a promising candidate for various optoelectronic applications. This application note provides a detailed experimental workflow for the precise determination of its triplet energy in thin-film form.

Part 1: Preparation of 3,6-diacetyl-9H-carbazole Thin Films

The quality of the thin film is crucial for obtaining reliable photophysical measurements. Here, we describe two widely used techniques for preparing high-quality organic thin films: spin coating and thermal evaporation.[1]

Method 1: Spin Coating

Spin coating is a solution-based technique that allows for the rapid and straightforward deposition of uniform thin films.[2]

Protocol for Spin Coating:

-

Solution Preparation:

-

Dissolve 3,6-diacetyl-9H-carbazole in a suitable high-boiling point solvent (e.g., chlorobenzene, toluene, or a solvent blend) to a concentration of 5-20 mg/mL.[2][3] The choice of solvent is critical and should be one that fully dissolves the material and has a relatively low evaporation rate to ensure uniform film formation.[4]

-

Gently heat the solution (e.g., at 40-60 °C) and stir for several hours to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

-

-

Substrate Preparation:

-

Use quartz or silicon substrates for photophysical measurements.

-

Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Optional: Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to improve the wettability of the surface.[5]

-

-

Spin Coating Process:

-

Place the cleaned substrate on the chuck of the spin coater.

-

Dispense a sufficient amount of the filtered solution onto the center of the substrate.

-

Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds.[2][5] The final film thickness will depend on the solution concentration and spin speed.

-

Anneal the film on a hotplate at 80-120 °C for 10-30 minutes to remove any residual solvent.[5] The annealing temperature should be below the material's glass transition temperature to avoid morphological changes.

-

Method 2: Thermal Evaporation

Thermal evaporation is a vacuum-based deposition technique that is suitable for materials that can be sublimed without decomposition. This method generally produces very pure and uniform films.[6][7]

Protocol for Thermal Evaporation:

-

System Preparation:

-

Load the 3,6-diacetyl-9H-carbazole powder into a suitable evaporation source (e.g., a tantalum or tungsten boat) within a high-vacuum chamber.

-

Mount the cleaned substrates onto the substrate holder.

-

-

Deposition Process:

-

Evacuate the chamber to a base pressure of < 1 x 10-6 Torr.

-

Gradually heat the evaporation source until the material starts to sublime. A slow heating rate is crucial to prevent decomposition of the organic material.[8]

-

Deposit the material onto the substrates at a controlled rate (e.g., 0.1-1 Å/s), monitored by a quartz crystal microbalance.

-

The desired film thickness is typically in the range of 50-200 nm.

-

Allow the system to cool down before venting the chamber to atmospheric pressure.

-

Part 2: Measurement of Triplet Energy by Low-Temperature Phosphorescence Spectroscopy

Phosphorescence is the radiative decay from the lowest triplet excited state (T1) to the ground singlet state (S0). By analyzing the high-energy onset of the phosphorescence spectrum, the triplet energy can be determined.[9] To observe the typically weak phosphorescence of organic molecules, measurements are usually performed at low temperatures (e.g., 77 K) to minimize non-radiative decay pathways.[9]

Experimental Setup

A typical setup for low-temperature phosphorescence measurements includes:

-

Excitation Source: A monochromatic light source, such as a xenon lamp coupled with a monochromator or a pulsed laser.

-

Sample Chamber: A cryostat capable of maintaining a stable low temperature (e.g., 77 K, the boiling point of liquid nitrogen).

-

Detection System: A sensitive spectrometer, often equipped with a photomultiplier tube (PMT) or a cooled CCD camera.

-

Gated Detection (Optional but Recommended): To distinguish the long-lived phosphorescence from the short-lived fluorescence, a gated detection system or a mechanical chopper can be used.[10]

Caption: Experimental setup for low-temperature phosphorescence spectroscopy.

Protocol for Phosphorescence Measurement:

-

Sample Mounting: Mount the 3,6-diacetyl-9H-carbazole film in the cryostat.

-

Cooling: Cool the sample to 77 K using liquid nitrogen and allow the temperature to stabilize.

-

Excitation: Excite the sample with a wavelength at which it absorbs strongly, typically determined from its UV-Vis absorption spectrum.

-

Data Acquisition:

-

Record the emission spectrum.

-

To isolate the phosphorescence, use a time delay between the excitation pulse and the start of data acquisition. This allows the short-lived fluorescence to decay before the phosphorescence is measured.[10]

-

Alternatively, use a mechanical chopper to modulate the excitation and emission signals.

-

-

Data Analysis:

-

The triplet energy (ET) is determined from the highest energy (shortest wavelength) peak of the phosphorescence spectrum. This peak corresponds to the 0-0 transition from the T1 state to the S0 state.

-

The energy in electron volts (eV) can be calculated from the wavelength (λ) in nanometers (nm) using the following equation: E (eV) = 1240 / λ (nm)

-

Caption: Workflow for measuring the triplet energy of a thin film.

Expected Results and Data Interpretation

The phosphorescence spectrum of 3,6-diacetyl-9H-carbazole is expected to be red-shifted compared to its fluorescence spectrum. The spectrum may exhibit vibronic structure, with the highest energy peak representing the 0-0 transition.

Table 1: Hypothetical Photophysical Data for 3,6-diacetyl-9H-carbazole Film

| Parameter | Wavelength (nm) | Energy (eV) |

| Absorption Maximum (λabs) | ~350 | ~3.54 |

| Fluorescence Maximum (λfl) | ~400 | ~3.10 |

| Phosphorescence Onset (λphos) | ~450 | ~2.76 |

Note: These are hypothetical values for illustrative purposes.

The triplet energy is determined from the onset of the phosphorescence spectrum. For example, if the highest energy peak (0-0 transition) is observed at 450 nm, the triplet energy would be approximately 2.76 eV.

Troubleshooting and Considerations

-

Weak Phosphorescence Signal: Increase the concentration of the material in the film, use a more intense excitation source, or increase the integration time of the detector.

-

Overlapping Fluorescence and Phosphorescence: Employ time-gated detection with varying delay times to effectively separate the two emission processes.[10]

-

Film Quality: Inhomogeneous films can lead to inconsistent and non-reproducible results. Ensure proper substrate cleaning and optimize the deposition parameters.

Conclusion

This application note provides a detailed methodology for the preparation of 3,6-diacetyl-9H-carbazole thin films and the subsequent measurement of their triplet energy using low-temperature phosphorescence spectroscopy. The accurate determination of the triplet energy is a fundamental step in evaluating the potential of this and other organic materials for use in advanced optoelectronic devices. By following the protocols outlined herein, researchers can obtain reliable and reproducible data to guide their material design and device engineering efforts.

References

-

Korvus Technology. (2023, August 8). Low Temperature Thermal Evaporation of Organics [Video]. YouTube. [Link]

-

VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. [Link]

-

A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. (2023). Journal of Materials Chemistry A. [Link]

-

Andor. Determination of Triplet Energies and Decay Times of Light-emitting Layers. [Link]

-

A Computational Protocol to Calculate the Phosphorescence Energy of Pt (II) Complexes. (n.d.). Lirias. [Link]

-

Triplet Excited State Energies and Phosphorescence Spectra of (Bacterio)Chlorophylls. (2025). ResearchGate. [Link]

-

Korvus Technology. Thin Film Deposition By Thermal Evaporation Systems. [Link]

-

Brewer Science. Solvent vapor control for optimal thick-film spin coating. [Link]

-

R.D. Mathis Company. (2023, October 10). An Introduction to Thermal Evaporation Deposition in Thin Film Technology. [Link]

-

Asian Journal of Chemistry. (2024). Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. [Link]

-

ASU Core Research Facilities. Spin-coating of Photoresists. [Link]

-

Solvent Content in Thin Spin-Coated Polystyrene Homopolymer Films. (n.d.). SciSpace. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ossila.com [ossila.com]

- 3. scispace.com [scispace.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]

- 6. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]

- 7. korvustech.com [korvustech.com]

- 8. vaccoat.com [vaccoat.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]

Synthesis of Dendrimers with a 3,6-Diacetyl-9H-Carbazole Core: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of dendrimers featuring a 3,6-diacetyl-9H-carbazole core. The unique photophysical and electronic properties of the carbazole moiety make it an attractive building block for dendritic architectures with potential applications in drug delivery, gene therapy, and materials science. This document offers a flexible framework for researchers to adapt and innovate upon, rather than a rigid set of instructions.

Introduction: The Significance of Carbazole-Cored Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1] Their unique architecture, consisting of a central core, repeating branching units (generations), and a periphery of functional groups, allows for precise control over their size, shape, and surface chemistry.[2] This makes them ideal candidates for a variety of biomedical applications, including drug delivery, where they can encapsulate therapeutic agents and improve their solubility, stability, and pharmacokinetic profiles.

The carbazole nucleus, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science due to its rigidity, planarity, and electron-donating properties. Dendrimers with a carbazole core can exhibit interesting photoluminescent and electrochemical behaviors, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. In the context of drug development, the carbazole core can impart specific biological activities or serve as a versatile anchor for the attachment of various dendritic wedges and targeting ligands. The 3,6-disubstituted pattern of the carbazole core provides two symmetric points for the outward growth of dendritic arms, leading to well-defined, globular macromolecules.

Synthetic Strategy: A Convergent Approach

The synthesis of dendrimers can be broadly categorized into two main strategies: divergent and convergent.[2] The divergent method starts from the core and builds outwards, while the convergent approach synthesizes the dendritic branches (dendrons) first and then attaches them to the central core in the final step. For the synthesis of well-defined, high-generation dendrimers, the convergent approach is often preferred as it facilitates the purification of intermediates and allows for greater control over the final structure. This guide will focus on a convergent strategy for the synthesis of dendrimers with a 3,6-diacetyl-9H-carbazole core.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for carbazole-cored dendrimers.

Part 1: Synthesis and Functionalization of the 3,6-Diacetyl-9H-Carbazole Core

The synthesis of the core molecule is the foundational step in this process. The 3,6-diacetyl-9H-carbazole provides the central scaffold from which the dendritic architecture will be constructed.

Synthesis of 3,6-Diacetyl-9H-Carbazole

The most direct method for the synthesis of 3,6-diacetyl-9H-carbazole is the Friedel-Crafts acylation of 9H-carbazole. This electrophilic aromatic substitution reaction introduces acetyl groups at the electron-rich 3 and 6 positions of the carbazole ring.

Reaction Scheme:

Figure 2: Friedel-Crafts acylation of 9H-carbazole.

Protocol 1: Synthesis of 3,6-Diacetyl-9H-Carbazole

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 9H-Carbazole | 1.0 | 167.21 | 10.0 g |

| Acetyl chloride | 2.2 | 78.50 | 10.3 mL |

| Aluminum chloride (AlCl₃) | 2.5 | 133.34 | 20.0 g |

| Carbon disulfide (CS₂) | - | 76.13 | 200 mL |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 9H-carbazole (10.0 g) and carbon disulfide (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (20.0 g) portion-wise to the stirred suspension.

-

Slowly add acetyl chloride (10.3 mL) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

-

Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or acetic acid to afford pure 3,6-diacetyl-9H-carbazole as a crystalline solid.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of the Core for Dendron Attachment

To enable the attachment of dendritic wedges, the acetyl groups of the core must be converted into suitable functional groups. A common and effective strategy is the reduction of the ketone functionalities to secondary alcohols.

Reaction Scheme:

Figure 3: Reduction of the diacetylcarbazole core.

Protocol 2: Reduction of 3,6-Diacetyl-9H-Carbazole

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 3,6-Diacetyl-9H-carbazole | 1.0 | 251.28 | 5.0 g |

| Sodium borohydride (NaBH₄) | 2.5 | 37.83 | 1.88 g |

| Methanol | - | 32.04 | 100 mL |

| Tetrahydrofuran (THF) | - | 72.11 | 50 mL |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3,6-diacetyl-9H-carbazole (5.0 g) in a mixture of methanol (100 mL) and THF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.88 g) in small portions over 30 minutes, ensuring the temperature remains below 5 °C. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (1 M) until the effervescence ceases.

-

Remove the organic solvents under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure 3,6-bis(1-hydroxyethyl)-9H-carbazole.

Note on a Potential Side Reaction: In some cases, reduction of carbazole carbonyl derivatives with sodium borohydride in methanol at reflux has been reported to lead to the complete removal of the carbonyl group, yielding the parent carbazole.[3] It is therefore crucial to maintain mild reaction conditions (0 °C to room temperature) to favor the formation of the desired diol.

Part 2: Synthesis of Dendrons

The choice of dendron will significantly influence the properties of the final dendrimer. Two common types of dendrons, Fréchet-type (poly-aryl ether) and PAMAM (polyamidoamine), are presented here.

Synthesis of a First-Generation Fréchet-Type Dendron

Fréchet-type dendrons are known for their chemical stability and are synthesized through a convergent approach involving Williamson ether synthesis.[4]

Protocol 3: Synthesis of [G-1]-Br Dendron

Step 1: Synthesis of 3,5-dihydroxybenzyl alcohol

This intermediate is commercially available but can also be synthesized from 3,5-dihydroxybenzoic acid by reduction.

Step 2: Etherification with Benzyl Bromide

Reaction Scheme:

Figure 4: Synthesis of the G-1 Fréchet-type alcohol.

Procedure:

-

To a solution of 3,5-dihydroxybenzyl alcohol (5.0 g) in acetone (150 mL), add potassium carbonate (15.0 g) and a catalytic amount of 18-crown-6 (0.5 g).

-

Add benzyl bromide (9.2 mL) dropwise to the stirred suspension.

-

Heat the mixture to reflux for 12-16 hours.

-

After cooling to room temperature, filter off the inorganic salts and wash them with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL), wash with water (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield 3,5-bis(benzyloxy)benzyl alcohol.

Step 3: Bromination of the Focal Hydroxyl Group

Procedure:

-

Dissolve 3,5-bis(benzyloxy)benzyl alcohol (5.0 g) and carbon tetrabromide (6.2 g) in dry dichloromethane (100 mL) and cool to 0 °C.

-

Add triphenylphosphine (4.9 g) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane) to obtain the [G-1]-Br dendron (3,5-bis(benzyloxy)benzyl bromide).

Part 3: Dendrimer Assembly

The final step is the coupling of the synthesized dendrons to the functionalized carbazole core. Two powerful and widely used methods are presented: Williamson ether synthesis and "click" chemistry.

Dendrimer Synthesis via Williamson Ether Synthesis

This classic ether formation reaction is an effective method for coupling the hydroxyl groups of the functionalized core with the bromo-functionalized dendrons.[5][6][7][8]

Reaction Scheme:

Figure 5: Williamson ether synthesis for dendrimer formation.

Protocol 4: Coupling of [G-1]-Br Dendron to the Carbazole Core

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 3,6-Bis(1-hydroxyethyl)-9H-carbazole | 1.0 | 255.31 | 1.0 g |

| [G-1]-Br Dendron | 2.2 | 383.28 | 3.3 g |

| Sodium hydride (NaH, 60% in oil) | 2.5 | 24.00 | 0.4 g |

| N,N-Dimethylformamide (DMF) | - | 73.09 | 50 mL |

Procedure:

-

To a solution of 3,6-bis(1-hydroxyethyl)-9H-carbazole (1.0 g) in dry DMF (30 mL) at 0 °C under an inert atmosphere, add sodium hydride (0.4 g) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the [G-1]-Br dendron (3.3 g) in dry DMF (20 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Quench the reaction by the slow addition of water (10 mL) at 0 °C.

-

Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water (3 x 50 mL) and brine (50 mL).

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to obtain the desired dendrimer.

Dendrimer Synthesis via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile "click" reaction that can be used for dendrimer synthesis.[9] This requires the core to be functionalized with alkynes and the dendrons with azides (or vice versa).

Protocol 5: Functionalization and Coupling via Click Chemistry

Step 1: Tosylation of the Diol Core

-

Follow a standard procedure to tosylate the hydroxyl groups of 3,6-bis(1-hydroxyethyl)-9H-carbazole using tosyl chloride and pyridine.

Step 2: Conversion to Diazide Core

-

React the ditosylated core with sodium azide in DMF at elevated temperature to yield 3,6-bis(1-azidoethyl)-9H-carbazole.

Step 3: Synthesis of an Alkyne-Functionalized Dendron

-

Synthesize a Fréchet-type or other dendron with a terminal alkyne group at its focal point. This can be achieved by reacting the corresponding bromo-dendron with propargyl alcohol under Williamson ether synthesis conditions.

Step 4: CuAAC Click Reaction

Reaction Scheme:

Figure 6: Dendrimer synthesis via CuAAC click chemistry.

Procedure:

-

In a flask, dissolve the diazide carbazole core and the alkyne-functionalized dendron (2.1 equivalents) in a mixture of THF and water.

-

Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

Add a solution of sodium ascorbate (0.2 equivalents) in water.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of EDTA to remove copper salts, followed by water and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Characterization of Dendrimers

The purity and structure of the synthesized dendrimers must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information of the core, dendrons, and the final dendrimer.

-

Mass Spectrometry (MALDI-TOF or ESI): Confirms the molecular weight of the dendrimers, which is crucial for verifying the generation and purity.

-

Gel Permeation Chromatography (GPC): Assesses the molecular weight distribution and monodispersity of the dendrimer sample.

Conclusion and Future Perspectives

This guide provides a detailed framework for the synthesis of dendrimers with a 3,6-diacetyl-9H-carbazole core using a convergent approach. The protocols for the synthesis of the core, its functionalization, the synthesis of representative dendrons, and their subsequent coupling via Williamson ether synthesis or click chemistry offer a versatile platform for researchers.

The modular nature of this synthetic strategy allows for the incorporation of a wide variety of dendrons with different chemical functionalities at their periphery. This opens up possibilities for tailoring the properties of the final dendrimers for specific applications in drug delivery, diagnostics, and materials science. For instance, the surface of the dendrimers can be modified with targeting ligands for cell-specific drug delivery or with imaging agents for theranostic applications. The inherent photophysical properties of the carbazole core can also be exploited in the development of novel sensors and probes. Further research into the biological evaluation of these carbazole-cored dendrimers will be crucial in realizing their full potential in the pharmaceutical and biomedical fields.

References

- Caminade, A.-M., Turrin, C.-O., & Majoral, J.-P. (2019). The specific role of the core of dendrimers. Chemical Society Reviews, 48(13), 3474-3495.

- Tomalia, D. A. (2005). Birth of a new macromolecular architecture: dendrimers. Progress in Polymer Science, 30(3-4), 294-324.

- Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular weight and architecture by a convergent approach. Journal of the American Chemical Society, 112(21), 7638-7647.

- Fréchet, J. M. J. (1994). Functional polymers and dendrimers: reactivity, molecular architecture, and interfacial energy. Science, 263(5154), 1710-1715.

- Yadav, Y. K., Kumar, A., & Singh, R. S. (2018). An efficient one-pot synthesis of 3-methyl-9H-carbazoles from 3-acetyl-9H-carbazoles via Wolff-Kishner reduction.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.

- Newkome, G. R., Yao, Z., Baker, G. R., & Gupta, V. K. (1985). Cascade molecules: a new approach to micelles. A-arborol. The Journal of Organic Chemistry, 50(11), 2003-2004.

- Tomalia, D. A., Baker, H., Dewald, J., Hall, M., Kallos, G., Martin, S., ... & Smith, P. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132.

- Boas, U., & Heegaard, P. M. H. (2004). Dendrimers in drug research. Chemical Society Reviews, 33(1), 43-63.

- Lee, C. C., MacKay, J. A., Fréchet, J. M. J., & Szoka, F. C. (2005). Designing dendrimers for biological applications.

- Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43.

- Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819-3868.

- Tomalia, D. A., & Fréchet, J. M. J. (Eds.). (2001). Dendrimers and other dendritic polymers. John Wiley & Sons.

- Wu, P., & Fokin, V. V. (2007).

- Jikei, M., & Kakimoto, M. (2001). Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science, 26(8), 1233-1285.

- Hannon, M. J. (2002). Supramolecular metallo-dendrimers. Chemical Society Reviews, 31(6), 348-362.

- Vögtle, F., Richardt, G., & Werner, N. (2009).

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Cross-Linking Polymers Using 1,1'-(9H-carbazole-3,6-diyl)diethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for utilizing 1,1'-(9H-carbazole-3,6-diyl)diethanone as a versatile cross-linking agent for various polymer systems. This document outlines the fundamental principles, detailed experimental protocols, and characterization techniques to facilitate the development of novel cross-linked materials with enhanced thermal, mechanical, and photophysical properties.

Introduction: The Potential of a Carbazole-Based Cross-Linker

This compound is a bifunctional aromatic ketone built upon a rigid and photophysically active carbazole core. The carbazole moiety is well-known for its exceptional thermal stability, charge-transporting capabilities, and fluorescent properties.[1][2] These inherent characteristics make this diethanone derivative a highly attractive candidate for creating advanced polymer networks with tailored functionalities.

The two acetyl groups at the 3 and 6 positions of the carbazole ring serve as reactive handles for forming covalent cross-links between polymer chains. This cross-linking can be achieved through several chemical pathways, primarily through thermal or photo-initiated reactions, offering a versatile approach to modifying polymer properties. The resulting three-dimensional network can significantly improve a polymer's dimensional stability, solvent resistance, and mechanical strength.[3]

This guide will focus on two primary cross-linking strategies:

-

Thermal Cross-linking via Aldol Condensation: This method is particularly suited for polymers containing active methylene groups.

-

Thermal Cross-linking via Ketone-Amine Condensation (Imine Formation): This approach is ideal for polymers functionalized with primary or secondary amine groups.

Physicochemical Properties and Synthesis of the Cross-Linker

A thorough understanding of the cross-linking agent's properties is paramount for successful application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [4] |

| Molecular Weight | 251.27 g/mol | [4] |

| Appearance | Off-white to yellow powder | - |

| Melting Point | >300 °C | [5] |

| Thermal Stability | High, with decomposition temperatures often exceeding 400°C for carbazole derivatives. | [5] |

| Solubility | Soluble in polar aprotic solvents such as DMF, DMAc, NMP, and DMSO. Sparingly soluble in THF and chloroform. | General knowledge |

Synthesis of this compound

The most common and effective method for synthesizing this compound is through a Friedel-Crafts acylation of 9H-carbazole.[6]

Diagram 1: Synthesis of this compound

Caption: Friedel-Crafts acylation of 9H-carbazole.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a suitable anhydrous solvent such as nitrobenzene or carbon disulfide.

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise to the suspension while stirring.

-

Addition of Carbazole: After the addition of acetyl chloride is complete, add 9H-carbazole (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Isolation: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Thermal Cross-linking Protocols

Thermal cross-linking offers a straightforward method for creating robust polymer networks. The choice of the specific protocol depends on the functional groups present in the polymer to be cross-linked.